1-Ethyl-3-methylimidazolium methanesulfonate

Übersicht

Beschreibung

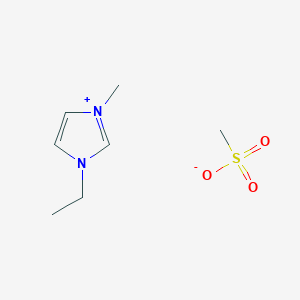

1-Ethyl-3-methylimidazolium methanesulfonate is an ionic liquid with the chemical formula C7H14N2O3S and a molecular weight of 206.26 g/mol . It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in water and organic solvents . These characteristics make it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

1-Ethyl-3-methylimidazolium methanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylimidazole with ethyl bromide to form 1-ethyl-3-methylimidazolium bromide, which is then reacted with methanesulfonic acid to yield the desired product . The reaction conditions typically include maintaining a controlled temperature and inert atmosphere to ensure high purity and yield .

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Analyse Chemischer Reaktionen

1-Ethyl-3-methylimidazolium methanesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.

Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.

Substitution: Substitution reactions are common, where the methanesulfonate group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction and conditions employed.

Wissenschaftliche Forschungsanwendungen

Thermodynamic Properties and Desiccant Applications

Thermodynamic Properties:

The ionic liquid [EMIM][MeSO₃] exhibits promising thermodynamic characteristics, making it suitable for applications as a desiccant. A study highlighted that its water activity coefficients at infinite dilution range from 0.102 to 0.151 at temperatures between 303 K and 363 K, which is significantly lower than that of triethylene glycol, a conventional desiccant. This indicates that [EMIM][MeSO₃] has a superior ability to absorb water vapor compared to traditional desiccants .

Desiccant Applications:

Due to its high water absorption capacity, [EMIM][MeSO₃] is being explored as an alternative to traditional desiccants in air conditioning systems. Its effectiveness in maintaining low humidity levels could lead to more energy-efficient cooling systems .

Electrochemical Applications

Corrosion Resistance:

Research has demonstrated that [EMIM][MeSO₃] can enhance the corrosion resistance of Fe-Cr alloys when used in electrochemical systems. The ionic liquid's interaction with metal surfaces can influence oxide layer formation and improve capacitive properties, which are critical for the longevity of materials in corrosive environments .

Electrochemical Behavior:

A study investigated the electrochemical behavior of gold and pre-oxidized Fe-Cr alloys in the presence of [EMIM][MeSO₃]. The results indicated changes in oxide thickness and improved capacitance properties, suggesting potential applications in energy storage devices like supercapacitors .

Biomass Processing and Biofuel Production

Pretreatment of Biomass:

[EMIM][MeSO₃] has been evaluated for its efficiency in the pretreatment of lignocellulosic biomass, such as poplar wood. The ionic liquid effectively facilitates the extraction of cellulose while minimizing the removal of lignin and hemicellulose, which is crucial for maintaining biomass integrity during biofuel production .

Case Study Data Table:

| Ionic Liquid Used | Water Content (%) | Glucan Recovery (%) | Lignin Removal (%) | Hemicellulose Removal (%) |

|---|---|---|---|---|

| [EMIM][MeSO₃] | 0 | 95 | 10.4 | 11.6 |

| [EMIM][OAc] | 40 | 90 | 12.0 | 15.0 |

This table illustrates the effectiveness of [EMIM][MeSO₃] in preserving glucan recovery while minimizing lignin and hemicellulose losses during biomass pretreatment compared to other ionic liquids .

Environmental Applications

Extraction of Nitrogen Compounds:

Another significant application of [EMIM][MeSO₃] lies in its ability to extract nitrogenous compounds from model fuels. This capability is vital for improving fuel quality and reducing harmful emissions from combustion processes . The ionic liquid's selective solvation properties allow it to effectively separate nitrogen compounds without adversely affecting other fuel components.

Wirkmechanismus

The mechanism of action of 1-Ethyl-3-methylimidazolium methanesulfonate involves its interaction with molecular targets through ionic and hydrogen bonding . These interactions can influence the stability and reactivity of other molecules, making it an effective solvent and catalyst in various reactions . The pathways involved often include the stabilization of transition states and intermediates, facilitating more efficient chemical transformations .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-3-methylimidazolium methanesulfonate can be compared with other similar ionic liquids, such as:

- 1-Ethyl-3-methylimidazolium ethyl sulfate

- 1-Ethyl-3-methylimidazolium chloride

- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

- 1-Butyl-3-methylimidazolium chloride

- 1-Ethyl-3-methylimidazolium hydrogen sulfate

These compounds share similar properties, such as low volatility and high thermal stability, but differ in their specific applications and reactivity. For example, 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is often used in electrochemical applications due to its high ionic conductivity .

This compound stands out due to its excellent solubility in both water and organic solvents, making it versatile for a wide range of applications .

Biologische Aktivität

1-Ethyl-3-methylimidazolium methanesulfonate ([C2mim][CH3SO3]) is a type of ionic liquid (IL) that has garnered attention for its potential applications in various fields, including catalysis, biochemistry, and environmental science. This article focuses on its biological activity, particularly its toxicity and effects on living organisms.

Toxicological Studies

Several studies have investigated the toxicological effects of [C2mim][CH3SO3] on various organisms. The toxicity of this ionic liquid was assessed using the Aliivibrio fischeri bioluminescence assay, which measures the impact of substances on marine bacteria. The findings indicated that [C2mim][CH3SO3] exhibited lower toxicity compared to other imidazolium-based ionic liquids with longer alkyl chains or different anions.

Key Findings from Toxicity Studies:

- Toxicity Levels : The EC50 (effective concentration for 50% inhibition) for [C2mim][CH3SO3] was found to be significantly higher than that of other ILs with more complex structures, indicating a relatively lower toxicity profile .

- Comparative Analysis : Studies showed that ILs with non-aromatic cations and simpler anions like methanesulfonate were less toxic than those with aromatic groups or more complex anions .

- Impact on Microorganisms : Research also revealed that Listeria monocytogenes strains could adapt to higher concentrations of imidazolium-based ILs, suggesting a potential for microbial resistance development under certain conditions .

The biological activity of [C2mim][CH3SO3] may involve several mechanisms:

- Cell Membrane Interaction : ILs can interact with bacterial membranes, affecting their integrity and function. The degree of interaction often correlates with the alkyl chain length and the specific anion present in the IL .

- Oxidative Stress Induction : Some studies indicate that exposure to ILs can lead to oxidative stress in cells, triggering apoptotic pathways. This was observed in mammalian cell lines exposed to related imidazolium salts .

Case Studies

- Marine Bacteria Study : A study focused on the effects of various ILs, including [C2mim][CH3SO3], on A. fischeri. It demonstrated that simpler ILs had less impact on bioluminescence compared to more complex structures, highlighting the importance of chemical structure in determining toxicity .

- Mammalian Cell Lines : In vitro studies using human hepatocarcinoma cell lines showed that related imidazolium salts induced apoptosis at varying concentrations, suggesting potential cytotoxic effects associated with mitochondrial dysfunction .

Summary of Research Findings

Eigenschaften

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.CH4O3S/c1-3-8-5-4-7(2)6-8;1-5(2,3)4/h4-6H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLWEDFOKSJYBD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049219 | |

| Record name | 1-Ethyl-3-methylimidazolium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145022-45-3 | |

| Record name | 1-Ethyl-3-methylimidazolium methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145022-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methylimidazolium methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145022453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-3-methylimidazolium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-methyl-1H-imidazolium methanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.